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Compound of Interest |

Methyl 4,5-dimethyl-1H-pyrazole-
Compound Name:
3-carboxylate

CAS No.: 60858-33-5

Cat. No.: B1610451
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Mechanistic Rationale & Scaffold Design

The pyrazole ring is a privileged and highly versatile scaffold in medicinal chemistry, particularly
in the design of ATP-competitive kinase inhibitors 1. The adjacent nitrogen atoms within the
heteroaromatic pyrazole core serve as ideal hydrogen-bond donors and acceptors. This allows
the molecule to precisely mimic the interactions of the adenine ring of ATP within the highly
conserved hinge region of the kinase domain.

By utilizing structure-activity relationship (SAR)-guided approaches, researchers can optimize
the chemical framework of pyrazole derivatives to enhance both potency and kinase specificity
[[2]]0. Functionalizing the pyrazole core with halogens (such as bromine or fluorine) or cyano
groups provides synthetic handles for further diversification, enabling the rapid generation of
compound libraries for oncology and anti-inflammatory drug discovery 3.

Target Signaling Pathway Context

Hyperactivation of critical cell signaling cascades, such as the PISK/AKT/mTOR pathway, is a
hallmark of numerous malignancies 1. Pyrazole-based inhibitors are frequently designed to
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target kinases like AKT, effectively halting the downstream signaling that promotes uncontrolled
cell survival and proliferation.
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Inhibition of the PISBK/AKT/mTOR signaling pathway by a pyrazole-based kinase inhibitor.
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Synthetic Strategy: The Suzuki-Miyaura Cross-
Coupling Approach

To rapidly generate a diverse library of pyrazole-based inhibitors, a divergent synthetic strategy
is employed. Starting from a halogenated core—such as 1-benzyl-4-bromo-1H-pyrazole or 3-
bromo-5-fluoro-1-methyl-1H-pyrazole [[1]](), 4—the Suzuki-Miyaura cross-coupling reaction
facilitates the selective introduction of various aryl or heteroaryl groups at the brominated
position. This selective C-Br bond activation is a powerful method for carbon-carbon bond
formation 4.
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Synthetic workflow for pyrazole-based kinase inhibitors via Suzuki-Miyaura cross-coupling.

Experimental Protocols
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Protocol A: Suzuki-Miyaura Cross-Coupling of 1-Benzyl-
4-bromo-1H-pyrazole

Expertise & Causality Note: The choice of a biphasic solvent system (e.g., 1,4-dioxane/water)
is deliberate. Dioxane solubilizes the organic starting materials and the palladium catalyst,
while water dissolves the inorganic base (e.g., K2COs). This biphasic nature is crucial for
activating the organoboron reagent for the transmetalation step of the catalytic cycle 4.
Furthermore, rigorous degassing is mandated to prevent the oxidative deactivation of the Pd(0)
catalyst and the unwanted homocoupling of the boronic acid.

Step-by-Step Methodology:

o Preparation: In a Schlenk flask, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv), the
desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

e Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5-10 mL) 1.
Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes.

o Self-Validation Check: The absence of dissolved oxygen prevents the formation of black
palladium species (Pd black) early in the reaction, ensuring the solution remains
catalytically viable.

o Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
under a positive stream of inert gas 3.

¢ Reaction Execution: Heat the mixture to 80-120 °C and stir for 2-24 hours 1.
 In-Process Control (IPC): Monitor the reaction via LC-MS 1.

o Self-Validation Check: The reaction is deemed complete when the distinct isotopic doublet
(M, M+2 of equal intensity) of the brominated starting material is fully consumed, replaced
by the exact mass of the cross-coupled product.

o Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl
acetate or dichloromethane 1. Wash the combined organic layers with brine, dry over
anhydrous Na2S0Oa4, concentrate in vacuo, and purify via flash column chromatography.
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Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Expertise & Causality Note: To accurately determine the ICso, an assay measuring ADP
production (a universal byproduct of kinase activity) is utilized 1. This avoids the need for
radioactive ATP and allows for high-throughput screening of the synthesized pyrazole library.

Step-by-Step Methodology:

Compound Dilution: Prepare a 10-point 3-fold serial dilution of the purified pyrazole inhibitor
in DMSO [[1]]10.

o Reaction Assembly: In a 96-well or 384-well plate, combine the target kinase (e.g., AKT1),
the specific peptide substrate, and the inhibitor dilutions in assay buffer 1. Include positive
(no inhibitor) and negative (no kinase) controls.

e Initiation: Add ATP to initiate the reaction. Incubate at the optimal temperature (e.g., 30 °C)
for 60 minutes 1.

o Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted
ATP (incubate 40 min at room temperature) 1. Then, add Kinase Detection Reagent to
convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

o Data Analysis: Measure luminescence using a microplate reader.

o Self-Validation Check: Ensure the Z'-factor of the control wells is >0.5, confirming assay
robustness and signal-to-noise reliability before plotting the dose-response curve to
calculate the ICso.

Quantitative Data: SAR and Potency

The versatility of the pyrazole scaffold is evident in the nanomolar potency achieved across
various kinase targets. The table below highlights the structure-activity relationship and target
specificity of representative pyrazole-based inhibitors 1.
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Compound ID / . Clinical | Research
. Target Kinase ICs0 (NM) v

Afuresertib Aktl 0.08 Clinical Development
Ruxaolitinib JAK1 / JAK2 ~3/~3 FDA Approved
AT9283 Aurora A/ B 3/3 Clinical Development
Prexasertib CHK1 <1 Clinical Development
Compound 10 Ber-Abl 14.2 Preclinical Research
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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